Methyl 2-(4-bromo-6-chloropyridin-3-YL)acetate
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Overview
Description
Methyl 2-(4-bromo-6-chloropyridin-3-YL)acetate is a heterocyclic compound that belongs to the pyridine family. It is characterized by the presence of bromine and chlorine substituents on the pyridine ring, which can significantly influence its chemical reactivity and properties. This compound is often used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-6-chloropyridin-3-YL)acetate typically involves the bromination and chlorination of a pyridine derivative, followed by esterification. One common method includes the following steps:
Bromination: A pyridine derivative is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Chlorination: The brominated pyridine is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Esterification: The resulting 4-bromo-6-chloropyridine is reacted with methyl chloroacetate in the presence of a base like sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-6-chloropyridin-3-YL)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 2-(4-bromo-6-chloropyridin-3-YL)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study the effects of halogenated pyridines on biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-6-chloropyridin-3-YL)acetate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-chloropyridine-3-carboxylate: Similar structure but with different substitution pattern.
Methyl 2-(4-bromo-6-fluoropyridin-3-YL)acetate: Fluorine instead of chlorine.
Methyl 2-(4-bromo-6-methylpyridin-3-YL)acetate: Methyl group instead of chlorine.
Uniqueness
Methyl 2-(4-bromo-6-chloropyridin-3-YL)acetate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The combination of bromine and chlorine atoms provides distinct electronic and steric properties that can be exploited in various chemical and biological applications .
Properties
IUPAC Name |
methyl 2-(4-bromo-6-chloropyridin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)2-5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCZUMHPFBHSHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C(C=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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